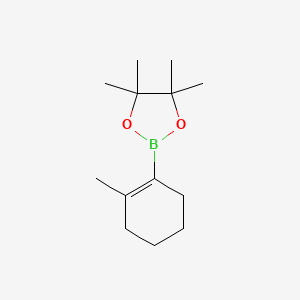

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its structure includes a boron atom bonded to two oxygen atoms and a cyclohexene ring, making it a versatile reagent in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylcyclohex-1-en-1-yl lithium or Grignard reagents with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the organometallic intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield, making the process more efficient and cost-effective.

化学反応の分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron atom can be substituted with various nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.

Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Boronic

生物活性

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural and chemical properties. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H23BO2 with a molecular weight of 222.14 g/mol. The compound features a dioxaborolane ring structure that contributes to its reactivity in various chemical reactions.

Key Properties:

- CAS Number: 865869-26-7

- Purity: ≥ 97%

- Physical State: Liquid at room temperature

- Boiling Point: 105-108 °C at 0.1 mmHg

- Density: 1.059 g/mL at 25 °C

The biological activity of this compound primarily stems from its ability to participate in hydroboration and borylation reactions. These reactions are crucial in forming carbon-boron bonds, which are significant in the synthesis of various biologically active molecules.

Applications in Medicinal Chemistry

Research has indicated that compounds similar to this compound can act as:

- Inhibitors of Serine Proteases: The compound can be utilized in the synthesis of α-aminoboronic acids that serve as inhibitors for serine proteases, which are important in various biological processes including blood coagulation and immune response .

Case Studies

Several studies have highlighted the compound's utility in organic synthesis and its potential therapeutic applications:

- Borylation Reactions : A study demonstrated the effectiveness of this compound in palladium-catalyzed borylation at benzylic C-H bonds. This reaction is pivotal for creating pinacol boronate derivatives used in further synthetic applications .

- Hydroboration : The compound has shown promise in hydroboration reactions involving alkenes and alkynes under transition metal catalysis. This process is essential for constructing complex organic molecules with potential pharmaceutical applications .

- Asymmetric Synthesis : Recent findings indicate that this compound can facilitate asymmetric hydroboration of enynes to yield chiral allenyl boronates. These chiral intermediates are valuable for synthesizing enantiomerically pure compounds .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H23BO2 |

| Molecular Weight | 222.14 g/mol |

| Boiling Point | 105-108 °C |

| Density | 1.059 g/mL at 25 °C |

| Purity | ≥ 97% |

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTDAXQXIPAWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。